molecular formula C17H15ClO2 B12437883 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate

Cat. No.: B12437883
M. Wt: 286.8 g/mol
InChI Key: AKAOHRQUHQBUKN-UHFFFAOYSA-N
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Description

6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate is a chemical compound belonging to the class of indene derivatives. It has a molecular formula of C₁₇H₁₅ClO₂ and a molecular weight of 286.75 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate typically involves the reaction of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol: The alcohol derivative of the acetate compound.

    3-phenyl-2,3-dihydro-1H-inden-1-yl acetate: A similar compound lacking the chlorine atom.

    6-bromo-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate: A bromine-substituted analogue.

Uniqueness

6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.

Biological Activity

6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, also known by its CAS number 1290205-03-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H15ClO2C_{17}H_{15}ClO_2, with a molar mass of 286.75 g/mol. The compound exhibits a predicted density of 1.25 g/cm³ and a boiling point of approximately 384.4 °C .

PropertyValue
Molecular FormulaC17H15ClO2
Molar Mass286.75 g/mol
Density1.25 g/cm³
Boiling Point384.4 °C

Antiproliferative Effects

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related chalcones and diarylpentanoids has shown that certain analogues can inhibit the growth of human colorectal cancer cells (HCT116) through p53-dependent mechanisms .

Key Findings:

  • Growth Inhibition : Compounds related to this compound demonstrated selective growth inhibition in HCT116 cells with active p53 compared to those lacking p53 .
  • Mechanism of Action : The inhibition appears to be linked to the interaction with the p53-MDM2 pathway, promoting apoptosis in cancer cells .
  • Selectivity : Studies suggest that the presence of specific phenyl groups enhances selectivity for cancer cells over normal cells .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several compounds structurally related to this compound. The results indicated:

CompoundGI50 (µM)Cell LineMechanism
CM-M3452.6HCT116p53 activation
BP-C48.6HFF-1Low toxicity
Compound X21.5HCT116 p53−/−No activity observed

This table summarizes the growth inhibitory concentrations (GI50) for various compounds tested against different cell lines .

In Silico Studies

Computational studies have been conducted to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds. Molecular docking studies revealed potential binding interactions with target proteins involved in cancer progression .

Properties

IUPAC Name

(6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAOHRQUHQBUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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